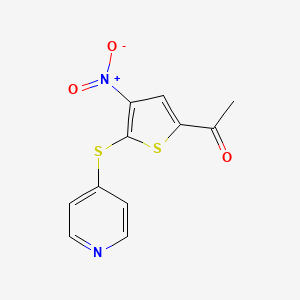![molecular formula C11H20N2O2 B6642234 N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide](/img/structure/B6642234.png)
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide is a chemical compound with the molecular formula C11H20N2O2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide typically involves the reaction of cyclopropylamine with 3-(1-hydroxyethyl)pyrrolidine-1-acetic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity of the compound. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
化学反应分析
Types of Reactions
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-2-[3-(1-oxoethyl)pyrrolidin-1-yl]acetamide.
Reduction: Formation of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may form hydrogen bonds with active site residues, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The pyrrolidine ring contributes to the overall stability and conformation of the molecule, enhancing its biological activity .
相似化合物的比较
Similar Compounds
- N-cyclopropyl-2-[3-(1-oxoethyl)pyrrolidin-1-yl]acetamide
- N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]ethylamine
- N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propionamide
Uniqueness
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and resistance to metabolic degradation, while the hydroxyethyl group provides opportunities for further functionalization and derivatization .
属性
IUPAC Name |
N-cyclopropyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)9-4-5-13(6-9)7-11(15)12-10-2-3-10/h8-10,14H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPJPJIZFGRVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC(=O)NC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
![2-[4-[2-[(2-Methylpropan-2-yl)oxy]acetyl]morpholin-3-yl]acetic acid](/img/structure/B6642169.png)
![2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)
![[1-(6-Amino-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B6642211.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![2-[[2-[(2-Methylpropan-2-yl)oxy]acetyl]amino]oxyacetamide](/img/structure/B6642227.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)
![4-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642246.png)
